molecular formula C14H9BrF3NO B1606604 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-32-6

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1606604
CAS No.: 56661-32-6
M. Wt: 344.13 g/mol
InChI Key: URMINAWTHPPDQD-UHFFFAOYSA-N
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Description

Chemical Identity and Historical Context

This compound represents a sophisticated example of halogenated benzamide chemistry, with its systematic nomenclature reflecting the precise positioning of functional groups on the aromatic framework. The compound possesses the molecular formula C14H9BrF3NO and exhibits a molecular weight of 344.131 grams per mole, with the International Union of Pure and Applied Chemistry designation as this compound. The compound's structural architecture features a benzamide core with a para-positioned bromine atom on the benzoyl ring and a meta-positioned trifluoromethyl group on the aniline moiety, creating a distinctive substitution pattern that influences both chemical reactivity and physical properties. The Chemical Abstracts Service registry number 56661-32-6 uniquely identifies this compound in global chemical databases, while the Molecular Design Limited number MFCD00421306 provides an additional reference standard for research applications.

The historical development of this compound class emerged from the broader evolution of benzamide chemistry, which gained prominence in the mid-twentieth century as researchers explored the synthetic utility of aromatic amides. The incorporation of halogen substituents, particularly bromine and fluorine-containing groups, represented a significant advancement in medicinal chemistry and materials science applications. The trifluoromethyl group, in particular, became increasingly important as pharmaceutical researchers recognized its ability to enhance metabolic stability and modulate biological activity through electronic effects. The synthetic accessibility of this compound through established organic transformations has made it a valuable intermediate in complex molecule synthesis, contributing to its widespread adoption in academic and industrial research settings.

Table 1: Fundamental Chemical Identifiers

Property Value Reference
Chemical Abstracts Service Number 56661-32-6
Molecular Formula C14H9BrF3NO
Molecular Weight 344.131 g/mol
Molecular Design Limited Number MFCD00421306
PubChem Compound Identifier 788568
International Chemical Identifier Key URMINAWTHPPDQD-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F

Academic Significance in Organic Chemistry Research

The academic significance of this compound extends across multiple domains of organic chemistry research, with particular prominence in synthetic methodology development and mechanistic studies. Research investigations have demonstrated the compound's utility as a substrate in electrophilic aromatic substitution reactions, where the electron-withdrawing nature of both the bromine and trifluoromethyl substituents influences reactivity patterns and product distributions. The compound serves as an exemplary model for studying the electronic effects of halogen substituents on aromatic systems, providing valuable insights into the fundamental principles governing aromatic chemistry. Advanced computational studies have utilized this compound to explore the relationship between molecular structure and electronic properties, contributing to the development of predictive models for aromatic reactivity.

The synthetic methodology research surrounding benzamide derivatives has been significantly advanced through studies involving this compound and related compounds. A landmark investigation published in peer-reviewed literature demonstrated the successful application of cyanoguanidine in direct Friedel-Crafts carboxamidation reactions, establishing a novel route to benzamide synthesis that operates through superelectrophilic activation. These studies revealed that the reaction proceeds optimally in the presence of excess Brønsted superacid, with theoretical calculations indicating the involvement of diprotonated intermediates featuring simultaneous protonation at guanidine and cyano nitrogen atoms. The mechanistic insights derived from these investigations have broad implications for aromatic substitution chemistry, particularly in understanding the role of superelectrophilic species in promoting carbon-carbon bond formation under acidic conditions.

The compound's role in advanced organic synthesis extends to its function as a building block for more complex molecular architectures, particularly in the development of kinase inhibitor scaffolds. Research has established that the specific substitution pattern present in this compound provides an optimal balance of electronic and steric properties for subsequent chemical transformations. The bromine substituent serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse functional groups through palladium-catalyzed methodologies. Simultaneously, the trifluoromethyl group provides electronic modulation that can be exploited in structure-activity relationship studies for pharmaceutical applications.

Table 2: Spectroscopic and Analytical Properties

Analytical Technique Characteristic Features Significance
Nuclear Magnetic Resonance Spectroscopy Aromatic proton resonances δ 7.2-8.1 ppm Structural confirmation
Infrared Spectroscopy Amide carbonyl stretch ~1650 cm⁻¹ Functional group identification
Mass Spectrometry Molecular ion peak m/z 344.13 Molecular weight verification
Ultraviolet-Visible Spectroscopy Extended conjugation absorption Electronic transition analysis

Industrial and Pharmacological Relevance

The industrial relevance of this compound stems from its strategic position as an intermediate in pharmaceutical synthesis pathways and its utility in materials science applications. Commercial suppliers including Thermo Scientific and related entities have established standardized production protocols that ensure consistent quality and purity levels of 97 percent or higher, meeting the stringent requirements of pharmaceutical research and development. The compound's industrial significance is further enhanced by its stability under standard storage conditions and compatibility with common organic solvents, facilitating its integration into established manufacturing processes. Industrial applications extend beyond pharmaceutical intermediates to include specialized materials where the unique electronic properties imparted by the halogen substituents provide specific performance characteristics.

Properties

IUPAC Name

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMINAWTHPPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354984
Record name 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-32-6
Record name 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic approach for this compound involves the acylation of 3-(trifluoromethyl)aniline with 4-bromobenzoyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid generated during the amide bond formation. The reaction is conducted in an organic solvent, commonly dichloromethane, at room temperature.

Key steps:

  • Reactants: 4-bromobenzoyl chloride and 3-(trifluoromethyl)aniline
  • Base: Triethylamine or similar organic base
  • Solvent: Dichloromethane or another inert organic solvent
  • Temperature: Ambient (room temperature)
  • Purification: Recrystallization or column chromatography to achieve high purity

This method yields the target compound efficiently and is scalable for industrial production.

Industrial Scale Production

On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates:

These adaptations improve yield, reproducibility, and environmental impact.

Related Intermediate Preparation via Transition Metal-Catalyzed Coupling

While the direct synthesis of this compound is straightforward, related compounds and intermediates involving trifluoromethyl-substituted anilines are often prepared via transition metal-catalyzed C-N coupling reactions. For example, the preparation of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)benzeneamine hydrochloride, a structurally related compound, employs:

  • Reactants: 3-bromo-5-trifluoromethylaniline and 4-methylimidazole
  • Catalysts: Copper(I) iodide or palladium complexes
  • Ligands: 8-hydroxyquinoline, 1,2-diamines, or other nitrogen-based ligands
  • Bases: Potassium carbonate, tripotassium phosphate, or cesium carbonate
  • Solvents: Polar aprotic solvents or solvent-free conditions at elevated temperatures (160–170 °C)
  • Process: One-pot synthesis followed by acidification to form hydrochloride salts

This method emphasizes green chemistry principles, reduces solvent usage, and improves regioselectivity and yield. The coupling reaction is sensitive to ligand, base, and solvent choice, with copper(I) iodide/8-hydroxyquinoline combinations showing robustness.

Reaction Conditions and Optimization Data

The following tables summarize key experimental variations and their effects on yield and purity for the related coupling reaction (informative for understanding similar aromatic amide preparations):

Example Ligand Solvent Temp (°C) Yield (%) of Hydrochloride Salt
2 1,3-propanediamine (DAP) sec-Butanol Boiling 1.7
3 1,2-dimethylethylenediamine (DMEDA) sec-Butanol Boiling 1.9
4 N,N,N'-trimethyl-1,2-ethanediamine (TrMEDA) sec-Butanol Boiling 2.2
9 DMEDA Methyl isobutyl ketone (MIBK) Boiling 8.6
15 DMEDA Tetrahydrofuran Boiling 0.2

(Table 1: Ligand and solvent screening results for copper-catalyzed amination).

Example Solvent Base/Aniline Ratio Temp (°C) Reaction Time (h) Yield (%)
17 n-Butanol 2.0:1 Boiling 15 42.5
18 n-Butanol 2.0:1 Boiling 22 50.1
19 n-Butanol 1.5:1 Boiling 22 50.2
24 MIBK 2.0:1 Boiling 15 12.7

(Table 2: Effect of solvent, base ratio, and reaction time on yield).

Detailed Research Findings and Notes

  • The bromine atom on the benzamide moiety in this compound is reactive and can undergo substitution reactions, enabling further functionalization.
  • The trifluoromethyl group increases the lipophilicity and metabolic stability of the molecule, which is advantageous in pharmaceutical contexts.
  • The amide bond formation via acyl chloride and aniline is a well-established, high-yielding reaction, often preferred for its simplicity and scalability.
  • Transition metal-catalyzed coupling methods for related amines demonstrate the importance of catalyst and ligand choice in optimizing yield and regioselectivity.
  • Industrial processes prioritize solvent minimization, catalyst efficiency, and product isolation techniques such as crystallization and filtration to reduce costs and environmental impact.

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent/Conditions Yield/Remarks
Acylation of 3-(trifluoromethyl)aniline with 4-bromobenzoyl chloride 4-bromobenzoyl chloride, 3-(trifluoromethyl)aniline Triethylamine Dichloromethane, room temp High purity via recrystallization
Copper-catalyzed C-N coupling (related intermediate) 3-bromo-5-trifluoromethylaniline, 4-methylimidazole CuI, 8-hydroxyquinoline, K3PO4 n-Butanol, 160–170 °C, no solvent variant Yield up to 67%, green chemistry approach
Palladium-catalyzed C-N coupling (related intermediate) Same as above Pd complex, BINAP ligand Toluene, 110 °C Lower yield, longer reaction time

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to disrupt specific biological pathways in pests and weeds.

    Materials Science: It is employed in the design of advanced materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect. For example, in pharmaceuticals, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Benzamide Core Molecular Weight (g/mol) Key Applications/Activities Reference ID
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide -Br (C₆H₄), -CF₃ (aniline) 344.13 Kinase inhibition, antimicrobial
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide -Br (C₆H₄), -OCH₃ (3,4,5-positions) 380.22 Crystallography, hydrogen bonding
4-Bromo-N-(2-nitrophenyl)benzamide -Br (C₆H₄), -NO₂ (ortho to amide) 335.15 Crystallography, asymmetric units
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide -Cl, -OH (salicylamide), -CF₃ (aniline) 330.71 Antimicrobial (vs. Desulfovibrio)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-...benzamide -Br, -F (benzamide), -Cl, -F (aniline), -CF₃ 444.60 Intermediate for pharmaceuticals
Quinazoline-linked derivatives (e.g., compound 16) Quinazoline + methyl/cyclopropyl groups ~500–600 Kinase inhibition (e.g., EGFR)
Key Observations:
  • Electron-withdrawing groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance electrophilicity and metabolic stability. For example, the -CF₃ group in this compound contributes to its kinase-binding affinity .
  • Hydrogen bonding : The trimethoxy derivative (N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide) forms intermolecular N-H···O hydrogen bonds, influencing crystal packing .
  • Bioactivity: Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) exhibit potent antimicrobial activity against Desulfovibrio piger, with -CF₃ and -NO₂ groups correlating with cytotoxicity .

Physical and Crystallographic Properties

  • Crystal packing : 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes with two molecules per asymmetric unit, stabilized by hydrogen bonds .
  • Lipophilicity : The trifluoromethyl group increases logP values, improving membrane permeability. For example, this compound has higher lipophilicity than its nitro-substituted counterpart .

Biological Activity

4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H12BrF3N
  • Molecular Weight : 348.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bromine and trifluoromethyl groups enhance its lipophilicity and binding affinity, potentially leading to modulation of various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated its effectiveness against U937 cells, where it exhibited a significant anti-proliferative effect compared to standard chemotherapeutics like Gleevec .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Enzyme Inhibition : It has been noted that the compound can inhibit specific enzymes involved in cancer metabolism, which could lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

  • Anti-Proliferative Effects : In vitro tests on U937 cells have shown that this compound significantly inhibits cell growth. The half-maximal inhibitory concentration (IC50) was determined to be lower than that of many existing treatments, indicating a strong potential for further development as an anticancer agent .
  • Mechanistic Studies : A study exploring the interaction between this compound and nicotinamide adenine dinucleotide kinase (NADK) revealed that it can effectively reduce NADP and NADPH levels within cells, destabilizing dihydrofolate reductase (DHFR) and thereby inhibiting cell growth .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

Compound NameIC50 (µM)Biological Activity
This compound<10Anticancer (U937 cells)
4-Chloro-N,N-dimethylbenzamide20Moderate anticancer activity
4-Fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide15Cholinesterase inhibition

Q & A

Q. What are the key synthetic routes for 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:
  • Step 1 : Preparation of the trifluoromethyl-substituted aniline derivative via nucleophilic aromatic substitution or cross-coupling reactions under palladium catalysis .
  • Step 2 : Coupling the intermediate with 4-bromobenzoyl chloride using a Schlenk line to prevent moisture interference. Reaction conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hours) are critical to minimize hydrolysis .
  • Yield Optimization : Use inert gas purging (N₂/Ar) and stoichiometric control (1.2 equivalents of benzoyl chloride) to drive the reaction to completion. Post-reaction purification via column chromatography (hexane:ethyl acetate, 4:1) ensures >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm the trifluoromethyl group (δ -62 ppm in ¹⁹F NMR). Use heteronuclear correlation (HSQC) to resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 372.98) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between the benzamide and phenyl rings (typically 45–60°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Address this by:
  • Standardized Assays : Validate bioactivity using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Structural Validation : Compare with analogs (e.g., 4-fluoro or 4-chloro derivatives) to isolate electronic effects of bromine .
  • Theoretical Frameworks : Apply QSAR models to predict activity trends and identify outliers due to solvation/steric effects .

Q. What strategies mitigate side reactions during functionalization of the bromine substituent?

  • Methodological Answer : Bromine’s reactivity can lead to undesired cross-coupling or elimination:
  • Protecting Groups : Temporarily block the amide NH with a Boc group during Suzuki-Miyaura coupling to prevent Pd coordination .
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) over DMSO to reduce base-mediated dehydrohalogenation .
  • Kinetic Monitoring : Track reaction progress via in-situ IR to halt at 80–90% conversion, minimizing byproducts .

Q. How does the trifluoromethyl group influence the compound’s electronic properties, and how can this be exploited in material science?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₃ group lowers the HOMO energy (by ~0.5 eV via DFT calculations), enhancing stability in OLED hole-transport layers .
  • Applications : Incorporate into conjugated polymers via Stille coupling to improve charge mobility (measured via space-charge-limited current, SCLC) .

Data Contradiction Analysis

Q. Why do computational (DFT) and experimental (X-ray) bond lengths for the amide moiety differ?

  • Methodological Answer : Discrepancies arise from:
  • Crystal Packing : Intermolecular H-bonding in the solid state shortens the C=O bond (1.22 Å experimentally vs. 1.24 Å computationally) .
  • Solvent Effects : Gas-phase DFT models ignore solvation, which elongates bonds by 0.02–0.03 Å in solution .
  • Mitigation : Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models (PCM) for better agreement .

Tables of Key Data

Property Value Method Reference
Melting Point148–150°CDSC
LogP (Lipophilicity)3.8 ± 0.2Shake-flask (octanol/water)
HOMO Energy (DFT)-6.7 eVB3LYP/6-311+G(d,p)
Crystallographic R-factor0.034Single-crystal XRD

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
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4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

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